Cas no 1367702-84-8 (5-Chloro-1H-pyrazole-3-carbaldehyde)
5-Chloro-1H-pyrazole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-1H-pyrazole-3-carbaldehyde
- 3-Chloro-1H-pyrazole-5-carbaldehyde
- formyl-5-chloropyrazole
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- Inchi: 1S/C4H3ClN2O/c5-4-1-3(2-8)6-7-4/h1-2H,(H,6,7)
- InChI Key: WJWXBXYMXZPEJX-UHFFFAOYSA-N
- SMILES: ClC1=CC(C=O)=NN1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 98
- XLogP3: 1
- Topological Polar Surface Area: 45.8
5-Chloro-1H-pyrazole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM501009-1g |
5-Chloro-1H-pyrazole-3-carbaldehyde |
1367702-84-8 | 97% | 1g |
$1428 | 2022-06-13 | |
| Alichem | A049003902-1g |
5-Chloro-1H-pyrazole-3-carbaldehyde |
1367702-84-8 | 97% | 1g |
1,688.40 USD | 2021-06-01 | |
| Alichem | A049003902-5g |
5-Chloro-1H-pyrazole-3-carbaldehyde |
1367702-84-8 | 97% | 5g |
4,245.12 USD | 2021-06-01 |
5-Chloro-1H-pyrazole-3-carbaldehyde Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5-Chloro-1H-pyrazole-3-carbaldehyde
Comprehensive Overview of 5-Chloro-1H-pyrazole-3-carbaldehyde (CAS No. 1367702-84-8)
5-Chloro-1H-pyrazole-3-carbaldehyde (CAS No. 1367702-84-8) is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative is characterized by its unique molecular structure, featuring a chloro substituent at the 5-position and an aldehyde group at the 3-position of the pyrazole ring. Its chemical formula C4H3ClN2O and molecular weight of 130.53 g/mol make it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The synthesis of 5-Chloro-1H-pyrazole-3-carbaldehyde typically involves multi-step reactions, including Vilsmeier-Haack formylation of chlorinated pyrazole precursors. Its physicochemical properties, such as a melting point range of 120-125°C and moderate solubility in polar organic solvents, contribute to its utility in various applications. Recent studies highlight its role as a key building block for biologically active compounds, with particular interest in its antimicrobial and anti-inflammatory potential. The compound's reactivity at both the aldehyde and pyrazole nitrogen positions allows for diverse chemical modifications, making it a favorite among medicinal chemists.
In the context of current research trends, 5-Chloro-1H-pyrazole-3-carbaldehyde has been investigated for its potential in cancer therapeutics. The pyrazole scaffold is known to interact with various biological targets, and the introduction of the chloro and formyl groups enhances this interaction. Computational studies using molecular docking techniques have shown promising binding affinities with certain oncogenic proteins. Additionally, its derivatives have demonstrated activity against resistant bacterial strains, addressing the global concern of antimicrobial resistance (AMR).
The compound's stability under various conditions has been extensively studied, with particular attention to its storage requirements. It is recommended to store 5-Chloro-1H-pyrazole-3-carbaldehyde in cool, dry conditions away from strong oxidizers. Analytical characterization typically involves HPLC, NMR (¹H and ¹³C), and mass spectrometry, with purity standards often exceeding 98% for research applications. Recent advancements in green chemistry have also explored more sustainable synthesis routes for this compound, reducing environmental impact while maintaining yield efficiency.
From a commercial perspective, the demand for 5-Chloro-1H-pyrazole-3-carbaldehyde has steadily increased due to its applications in material science and organic electronics. Its ability to form stable complexes with various metals makes it interesting for catalytic applications. Furthermore, the compound's photophysical properties are being investigated for potential use in OLED technology and other advanced materials. Suppliers typically offer this compound in research quantities, with global distribution networks ensuring accessibility for academic and industrial researchers.
Safety considerations for handling 5-Chloro-1H-pyrazole-3-carbaldehyde include standard laboratory precautions. While not classified as highly hazardous, appropriate personal protective equipment (PPE) including gloves and eye protection is recommended. The compound's toxicity profile has been evaluated in preliminary studies, showing moderate acute toxicity in standard assays. Proper waste disposal methods should be followed in accordance with local regulations to minimize environmental impact.
Recent patent literature reveals growing intellectual property activity surrounding 5-Chloro-1H-pyrazole-3-carbaldehyde derivatives, particularly in the areas of crop protection and veterinary medicine. The agrochemical industry has shown interest in its potential as a precursor for novel pesticides with improved selectivity and reduced environmental persistence. This aligns with current market demands for sustainable agriculture solutions that maintain efficacy while addressing ecological concerns.
Analytical method development for 5-Chloro-1H-pyrazole-3-carbaldehyde has seen significant progress, with new chromatographic techniques enabling more precise quantification in complex matrices. Researchers have developed robust QC protocols to ensure batch-to-batch consistency, which is crucial for reproducible biological testing. The compound's stability in various formulation matrices is also being investigated to facilitate its potential pharmaceutical applications.
The global market for pyrazole derivatives like 5-Chloro-1H-pyrazole-3-carbaldehyde is projected to grow significantly, driven by increasing R&D investment in small molecule therapeutics. Market analysts attribute this growth to the compound's versatility and the pharmaceutical industry's continued focus on targeted drug discovery. As synthetic methodologies improve and applications diversify, 5-Chloro-1H-pyrazole-3-carbaldehyde is poised to remain an important tool in chemical research and development.
Future research directions for 5-Chloro-1H-pyrazole-3-carbaldehyde include exploration of its structure-activity relationships (SAR) through systematic derivatization. There is particular interest in developing water-soluble analogs to enhance bioavailability for potential therapeutic applications. Additionally, its use in combinatorial chemistry approaches is being expanded, allowing for high-throughput screening of novel bioactive compounds. These developments position 5-Chloro-1H-pyrazole-3-carbaldehyde as a compound of enduring significance in chemical research.
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